molecular formula C18H18N6O B12163789 N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide

N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B12163789
M. Wt: 334.4 g/mol
InChI Key: RSXXEZDKTOFBHK-UHFFFAOYSA-N
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Description

N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide, often referred to as ITP7 , belongs to the class of indole derivatives. The indole scaffold is an essential heterocyclic system found in various synthetic drug molecules and natural products. Physically, ITP7 appears as a crystalline, colorless compound with a specific odor. Its aromatic nature arises from the presence of 10 π-electrons, making it amenable to electrophilic substitution reactions .

Preparation Methods

Synthetic Routes:: ITP7 can be synthesized via a one-pot, three-multicomponent reaction involving appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. The reaction proceeds in the presence of catalytic triethylamine, leading to the formation of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyridine-6-carbonitrile .

Industrial Production:: While specific industrial production methods for ITP7 are not widely documented, its synthesis can be scaled up using established laboratory procedures.

Chemical Reactions Analysis

Types of Reactions:: ITP7 undergoes various chemical transformations, including:

    Oxidation: Oxidative processes can modify its functional groups.

    Reduction: Reduction reactions alter its chemical properties.

    Substitution: Nucleophilic substitution reactions at different positions on the indole ring.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Lewis acids (e.g., AlCl3) or nucleophiles (e.g., amines).

Major Products:: The specific products formed during these reactions depend on the reaction conditions and substituents present. Detailed studies are needed to elucidate the exact outcomes.

Scientific Research Applications

ITP7’s diverse biological activities make it an intriguing compound for research:

Mechanism of Action

The precise mechanism by which ITP7 exerts its effects remains an active area of investigation. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

ITP7’s uniqueness lies in its tetrazolo[1,5-a]pyridine moiety. Similar compounds include other indole derivatives, such as tryptophan and indole-3-acetic acid.

Properties

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C18H18N6O/c1-12(2)11-23-7-5-13-9-15(3-4-16(13)23)19-18(25)14-6-8-24-17(10-14)20-21-22-24/h3-10,12H,11H2,1-2H3,(H,19,25)

InChI Key

RSXXEZDKTOFBHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC(=C2)NC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

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